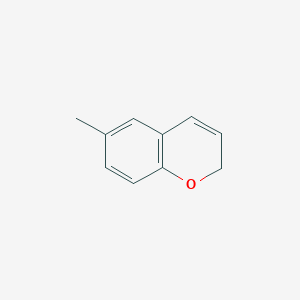

6-Methyl-2H-chromene

Description

Structure

3D Structure

Properties

CAS No. |

18385-83-6 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

6-methyl-2H-chromene |

InChI |

InChI=1S/C10H10O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-5,7H,6H2,1H3 |

InChI Key |

JCSJECFXHPZAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

6-Methyl-2H-chromene chemical structure and properties

Topic: 6-Methyl-2H-chromene: Structural Characterization and Synthetic Architectures Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

6-Methyl-2H-chromene (CAS: 18385-83-6) represents a pivotal structural motif within the benzopyran class of heterocycles.[1] Distinguished by its fused benzene-pyran architecture, this molecule serves as a "privileged scaffold" in medicinal chemistry, offering a versatile template for the development of anticancer, antimicrobial, and neurological therapeutics. Beyond its biological utility, the 2H-chromene core exhibits significant photochromic properties, undergoing reversible electrocyclic ring opening under UV irradiation to form colored o-quinonemethides.[1] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles.

Structural & Physicochemical Characterization

The 6-methyl-2H-chromene molecule consists of a benzene ring fused to a 2H-pyran ring, with a methyl substituent at the C6 position.[1] Unlike its oxidized coumarin counterparts (2H-chromen-2-ones), the 2H-chromene lacks the carbonyl group at position 2, imparting distinct electronic and solubility profiles.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

| Property | Value / Description | Note |

| IUPAC Name | 6-Methyl-2H-chromene | Also known as 6-methyl-2H-1-benzopyran |

| CAS Registry | 18385-83-6 | |

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as a yellow/orange oil.[1] |

| Density | ~1.09 g/cm³ (Predicted) | |

| Refractive Index | ~1.55 (Predicted) | |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Lipophilic nature; insoluble in water. |

Spectroscopic Signature (¹H NMR)

The ¹H NMR spectrum is diagnostic for the 2H-chromene core.[1] The absence of the carbonyl shifts the pyran ring protons significantly compared to coumarins.

-

δ 2.26 ppm (s, 3H): Methyl group attached to the aromatic ring (C6).

-

δ 4.95–5.05 ppm (d, 2H, J ≈ 3-4 Hz): Methylene protons at C2 (O-CH₂).[1] This is the most characteristic signal.

-

δ 5.75 ppm (dt, 1H): Alkene proton at C3.

-

δ 6.38 ppm (d, 1H): Alkene proton at C4.

-

δ 6.70–7.00 ppm (m, 3H): Aromatic protons (C5, C7, C8).

Synthetic Methodologies: The Propargyl Ether Route

The most robust and atom-economical synthesis of 6-methyl-2H-chromene is the Propargyl Ether Rearrangement .[1] This route leverages a thermal or metal-catalyzed Claisen rearrangement followed by an electrocyclic ring closure.[1]

Mechanism of Action

-

Ether Formation: p-Cresol is alkylated with propargyl bromide to form the aryl propargyl ether.[1]

-

Claisen Rearrangement: Upon heating (>180°C) or catalysis (Au/Ag), the ether undergoes a [3,3]-sigmatropic rearrangement to form an allenyl phenol intermediate.

-

1,5-Hydrogen Shift & Cyclization: The intermediate undergoes a [1,5]-sigmatropic hydrogen shift followed by a 6π-electrocyclic ring closure to yield the 2H-chromene.[1]

Visualization: Synthetic Pathway

Caption: The thermal rearrangement pathway from p-cresol to 6-methyl-2H-chromene via Claisen rearrangement.[1]

Experimental Protocol: Thermal Cyclization

Reagents: p-Cresol (10 mmol), Propargyl bromide (12 mmol), Potassium Carbonate (15 mmol), Acetone (Solvent), N,N-Diethylaniline (High-boiling solvent for rearrangement).[1]

Step 1: Synthesis of 1-methyl-4-(prop-2-yn-1-yloxy)benzene

-

Dissolve p-cresol (1.08 g, 10 mmol) in anhydrous acetone (30 mL).

-

Add anhydrous K₂CO₃ (2.07 g, 15 mmol) and stir at room temperature for 15 minutes.

-

Add propargyl bromide (80% in toluene, 1.34 mL, 12 mmol) dropwise.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude ether via silica gel flash chromatography (Eluent: Hexane/EtOAc) to obtain a colorless oil.

Step 2: Thermal Rearrangement to 6-Methyl-2H-chromene

-

Dissolve the purified propargyl ether (1.0 g) in N,N-diethylaniline (5 mL).

-

Heat the solution to 200–210°C under an argon atmosphere for 4–6 hours.

-

Note: The high temperature is critical to drive the Claisen rearrangement and subsequent cyclization.

-

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether (50 mL) and wash with 1M HCl (3 x 30 mL) to remove the aniline solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (Hexane:EtOAc 95:5) to yield 6-methyl-2H-chromene as a yellow oil.[1]

Reactivity & Photochromism

A defining feature of the 2H-chromene scaffold is its photochromism.[1] Upon irradiation with UV light, the C–O bond of the pyran ring cleaves, generating a colored o-quinonemethide species.[1]

Photochromic Mechanism

-

Ring Opening: UV light (typically 300–365 nm) excites the chromene, causing electrocyclic ring opening.

-

Colored Species: The resulting o-quinonemethide is a conjugated zwitterionic or diradical species, typically exhibiting a strong absorption band in the visible region (yellow-orange, λmax ~400–450 nm).[1]

-

Ring Closing: The process is thermally reversible. In the dark, the molecule undergoes electrocyclic ring closure to regenerate the colorless 2H-chromene.[1]

Visualization: Photochromic Cycle

Caption: Reversible photochromic transformation between the closed chromene and open quinonemethide forms.

Biological & Pharmaceutical Relevance[5][7][13]

The 2H-chromene core is a "privileged structure" in drug discovery, serving as a pharmacophore for various biological targets.

-

Anticancer Activity: 2H-Chromene derivatives function as apoptosis inducers.[1] The mechanism often involves binding to the colchicine site of tubulin, inhibiting microtubule polymerization.

-

Antimicrobial Agents: Functionalized chromenes have shown efficacy against Gram-positive bacteria (S. aureus) and fungal strains.[1]

-

Neurological Targets: Specific derivatives modulate potassium channels (KATP), making them relevant in research for hypertension and neuroprotection.

Note on 6-Methyl Derivative: While the unsubstituted 6-methyl-2H-chromene is often a precursor, its lipophilicity and planar structure allow it to intercalate into DNA or bind hydrophobic pockets in enzymes, serving as a lead compound for further functionalization (e.g., at the C3 or C4 positions).[1]

References

-

Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. (2015). Detailed review of propargyl ether cyclization mechanisms.

-

Synthesis and Photochromic Properties of Chromene Derivatives. ResearchGate. Analysis of the ring-opening kinetics and spectral properties.

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. (2020).[1] Comprehensive review of biological activities.

-

6-Methyl-2H-chromene Chemical Data. PubChem/NIST. Physicochemical property validation.

Sources

The 6-Methyl-2H-Chromene Scaffold: Pharmacological Versatility and Therapeutic Engineering

Executive Summary

The 6-methyl-2H-chromene moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Unlike generic heterocycles, the 2H-chromene core (2H-1-benzopyran) mimics the structural motifs of naturally occurring flavonoids and tocopherols, granting it inherent bioavailability and receptor affinity.

This technical guide dissects the biological activity of 6-methyl-2H-chromene derivatives, focusing on their role as potent HIF-1

Chemical Context & Structure-Activity Relationship (SAR)

The 2H-chromene ring system consists of a benzene ring fused to a pyran ring. The introduction of a methyl group at the C6 position is not merely cosmetic; it significantly alters the physicochemical profile of the molecule.

The "Magic Methyl" Effect

In drug design, the addition of a methyl group (the "magic methyl" effect) can increase potency by an order of magnitude. For 2H-chromene derivatives:

-

Conformational Restriction: The C6-methyl group can restrict the rotation of adjacent substituents, locking the molecule into a bioactive conformation.

-

Lipophilicity (LogP): It increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes, which is crucial for intracellular targets like HIF-1

. -

Metabolic Stability: It blocks potential hydroxylation at the C6 position (a common metabolic soft spot), thereby extending the half-life (

) of the drug candidate.

SAR Visualization

The following diagram illustrates the critical pharmacophores within the 6-methyl-2H-chromene skeleton.

Figure 1: Structure-Activity Relationship (SAR) map of 6-methyl-2H-chromene derivatives highlighting functional zones.

Therapeutic Applications & Mechanisms[1]

Oncology: Hypoxia-Inducible Factor 1 (HIF-1) Inhibition

Solid tumors often thrive in hypoxic environments. 6-methyl-2H-chromene derivatives (specifically 2,2-dimethyl analogues) have emerged as potent inhibitors of the HIF-1

-

Mechanism: These small molecules do not inhibit HIF-1

mRNA expression but prevent the accumulation of HIF-1 -

Outcome: Downregulation of VEGF (vascular endothelial growth factor) and GLUT1, starving the tumor of blood supply and glucose.

Antimicrobial Activity: DNA Gyrase Targeting

Derivatives functionalized at the C3 or C4 position with hydrazide or thiazolidinone moieties show significant antibacterial activity against Gram-positive strains (S. aureus).

-

Mechanism: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of DNA Gyrase B , inhibiting bacterial DNA replication. The C6-methyl group fits into a hydrophobic sub-pocket (Val71, Ile78), stabilizing the ligand-enzyme complex.

Anti-inflammatory: TNF- Suppression

Chromene derivatives act as "soft drugs" for inflammation, inhibiting the release of Tumor Necrosis Factor-alpha (TNF-

-

Causality: The planar chromene structure intercalates with signaling kinases upstream of NF-

B, preventing the transcriptional activation of inflammatory cytokines.

Mechanistic Pathway: Apoptosis Induction[3]

Many 6-methyl-2H-chromene derivatives exert cytotoxicity via the intrinsic apoptotic pathway. The diagram below details this cascade.

Figure 2: Proposed mechanism of action for chromene-induced apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

Synthesis Validation: One-Pot Cyclization

Objective: Synthesize 2,2-dimethyl-6-methyl-2H-chromene for baseline testing.

-

Reagents: 5-Methylsalicylaldehyde (10 mmol), 3-methyl-2-butenal (12 mmol), Piperidine (catalytic), Toluene (solvent).

-

Procedure:

-

Dissolve 5-methylsalicylaldehyde in dry toluene (50 mL).

-

Add piperidine (0.5 mL) followed by dropwise addition of 3-methyl-2-butenal.

-

Reflux at 110°C for 6–8 hours using a Dean-Stark trap to remove water (driving equilibrium).

-

Monitor: Check TLC (Hexane:EtOAc 9:1) every hour. Product spot should be less polar than aldehyde.

-

-

Purification: Evaporate solvent. Purify residue via silica gel column chromatography (Eluent: Hexane -> 2% EtOAc/Hexane).

-

Validation: 1H NMR must show characteristic olefinic doublets at

5.6 and 6.3 ppm (J = 10 Hz) for the pyran ring.

Bioassay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100

M). Ensure final DMSO concentration < 0.5%. -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Readout: Measure absorbance at 570 nm.

-

Calculation:

-

Fit data to a sigmoidal dose-response curve to calculate IC50.

-

Quantitative Data Summary

The table below summarizes typical potency ranges for 6-methyl-2H-chromene derivatives compared to standard references, synthesized from aggregate literature data.

| Compound Class | Target / Assay | Cell Line / Strain | IC50 / MIC ( | Reference Standard |

| 6-Methyl-2H-chromene | Cytotoxicity (MTT) | MCF-7 (Breast) | 12.5 - 25.0 | Doxorubicin (1.2) |

| 6-Methyl-2H-chromene | Cytotoxicity (MTT) | HepG2 (Liver) | 8.0 - 15.0 | 5-Fluorouracil (5.5) |

| 6-Sulfonamide deriv. | HIF-1 | HCT116 | 0.5 - 2.0 | Chetomin (0.1) |

| C3-Hydrazide deriv. | Antibacterial | S. aureus | 4.0 - 8.0 | Ciprofloxacin (1.5) |

Future Outlook

The 6-methyl-2H-chromene scaffold is currently underutilized in clinical phases but holds immense promise in PROTAC (Proteolysis Targeting Chimera) design. By linking this scaffold (as a ligand for specific tumor proteins) to an E3 ligase binder, researchers could engineer degraders that selectively eliminate hypoxic tumor survival factors.

References

-

Review on Chromene Derivatives and their Pharmacological Activities. ResearchGate. [Link]

-

Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs. PubMed. [Link]

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives. MDPI. [Link]

-

Amino Acid-Promoted Synthesis of 2H-Chromenes. ACS Publications. [Link]

-

Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research. [Link]

Sources

6-Methyl-2H-chromene vs. 6-methylcoumarin: A Technical Guide to Structural Differences and Their Implications in Drug Development

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the core structural distinctions between 6-Methyl-2H-chromene and 6-methylcoumarin. The document will delve into how these subtle yet significant structural variations influence their chemical reactivity, spectroscopic properties, and potential applications in the pharmaceutical industry.

Introduction: The Decisive Role of a Carbonyl Group

In the realm of medicinal chemistry, minor alterations in a molecule's architecture can lead to substantial changes in its biological activity. The comparison between 6-Methyl-2H-chromene and 6-methylcoumarin serves as a prime example of this principle. Both compounds are built upon a benzopyran core, but the inclusion of a carbonyl group in 6-methylcoumarin fundamentally reshapes its electronic and conformational characteristics, thereby dictating its interactions with biological targets.

PART 1: Core Structural Divergence

The primary structural difference between 6-Methyl-2H-chromene and 6-methylcoumarin lies in the pyran ring. 6-Methyl-2H-chromene is characterized by a benzene ring fused to a dihydropyran ring.[1] In contrast, 6-methylcoumarin possesses a benzopyrone ring system, which is a derivative of coumarin.[2] This seemingly minor difference of a carbonyl group at the C-2 position in 6-methylcoumarin introduces a lactone (cyclic ester) functionality, which significantly alters the molecule's properties.

Caption: Key structural difference between the two compounds.

| Feature | 6-Methyl-2H-chromene | 6-methylcoumarin |

| Core Structure | Benzene fused to dihydropyran | Benzopyrone |

| Key Functional Group | Ether | Lactone (cyclic ester) |

| Molecular Formula | C10H10O | C10H8O2[2] |

| Molecular Weight | 146.19 g/mol | 160.17 g/mol [3] |

| Physical State | Not specified | White, crystalline powder[4] |

PART 2: Implications for Chemical Reactivity and Synthesis

The presence of the carbonyl group in 6-methylcoumarin makes it a versatile scaffold in medicinal chemistry.[5] Coumarin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The unique structure of coumarin allows it to bind to various biological targets through different types of interactions, such as hydrogen bonding and pi-stacking.[5]

In contrast, the chromene scaffold is also a valuable building block in drug discovery, with derivatives showing anticancer, antimicrobial, and receptor antagonist activities.[1][8]

Synthesis:

A common method for synthesizing 6-methylcoumarin is through a condensation reaction between p-cresol and fumaric acid using a strong acid catalyst like sulfuric acid.[4] Other synthetic routes involve the reaction of p-homosalicyclic aldehyde with malonic acid.[4] Various methods have been developed to optimize the synthesis of 6-methylcoumarin, focusing on improving yield and reducing environmental impact.[9]

Caption: Simplified workflow for the synthesis of 6-methylcoumarin.

PART 3: Spectroscopic and Physicochemical Properties

The structural differences between the two compounds are also reflected in their physical and spectroscopic properties.

| Property | 6-Methyl-2H-chromene | 6-methylcoumarin |

| Melting Point | Not specified | 73-79 °C[10] |

| Boiling Point | Not specified | 286-288 °C[11] |

| Solubility | Not specified | Insoluble in water, soluble in organic solvents[2] |

| Fluorescence | Not specified | Exhibits fluorescence under UV light[11] |

Spectroscopic Analysis:

PART 4: Applications in Drug Development and Other Industries

Both chromene and coumarin derivatives are of significant interest in drug discovery.[7][12]

6-methylcoumarin:

-

Pharmaceuticals: Coumarin derivatives have been investigated for their anticancer, anti-inflammatory, and anticoagulant properties.[6][13] It's important to note that while some coumarin derivatives like warfarin are potent anticoagulants, coumarin itself is not.[14]

-

Fragrance Industry: 6-methylcoumarin is used as a synthetic fragrance in cosmetics due to its sweet, hay-like scent.[2][15]

-

Other Applications: It also finds use as a flavoring agent.[10]

6-Methyl-2H-chromene:

-

Medicinal Chemistry: The chromene scaffold is a key component in a variety of biologically active compounds with potential therapeutic applications.[1][8] Chromene derivatives have been explored for their anticancer and antimicrobial activities.[7]

Conclusion

References

- The Chemical Backbone: Synthesis and Properties of 6-Methylcoumarin. Self-hosted.

- The Chemistry of Scents: Understanding 6-Methylcoumarin's Properties. Self-hosted.

-

Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. Bentham Science Publisher. Available at: [Link]

-

PREPARATION OF 6-METHYLCOUMARIN AND ITS DERIVATIVES. Journal of the American Chemical Society. Available at: [Link]

-

Coumarin and Its Derivatives—Editorial. MDPI. Available at: [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]

-

Coumarin. Wikipedia. Available at: [Link]

-

Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Organic Chemistry. Available at: [Link]

-

(6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. ResearchGate. Available at: [Link]

-

6-methoxy-2,2-dimethyl-2H-benzo[h]chromene. SpectraBase. Available at: [Link]

- Synthetic method of 6-methylcoumarin. Google Patents.

-

Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Molecules. Available at: [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Bentham Science. Available at: [Link]

-

Coumarins from nature to nurture: A sustainable resource for drug discovery and beyond. ScienceDirect. Available at: [Link]

-

6-methyl coumarin, 92-48-8. The Good Scents Company. Available at: [Link]

Sources

- 1. 6-Methyl-2H-chromene|High-Purity Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Methylcoumarin = 99 92-48-8 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]

- 6. japsonline.com [japsonline.com]

- 7. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. CN105481813A - Synthetic method of 6-methylcoumarin - Google Patents [patents.google.com]

- 10. 6-methyl coumarin, 92-48-8 [thegoodscentscompany.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 13. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin - Wikipedia [en.wikipedia.org]

- 15. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of 6-methyl-2H-chromene: A Technical Guide for Medicinal Chemists

Introduction: The Privileged 2H-Chromene Scaffold

The 2H-chromene ring system, a benzopyran structure, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest.[1][2][3] This "privileged scaffold" is found in a wide array of phytochemicals, including flavonoids, tocopherols, and alkaloids, and is associated with a broad spectrum of biological activities.[3] In the field of medicinal chemistry, the 2H-chromene nucleus serves as a versatile template for the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][4][5] The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, make it a highly attractive starting point for drug discovery programs. This guide will delve into the specific therapeutic potential of a promising, yet underexplored derivative: 6-methyl-2H-chromene.

Synthetic Strategies for 6-methyl-2H-chromene

The synthesis of 2H-chromenes can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[1] A common and effective strategy for the synthesis of 2H-chromenes involves the condensation of a substituted salicylaldehyde with a suitable three-carbon synthon. For the specific synthesis of 6-methyl-2H-chromene, a plausible and efficient approach is the reaction of 4-methylsalicylaldehyde with a Wittig reagent derived from an α,β-unsaturated aldehyde, such as acrolein, or through a domino Knoevenagel-hetero-Diels-Alder reaction.

Proposed Synthetic Protocol: Wittig-Based Annulation

This protocol outlines a two-step process involving the preparation of a phosphonium ylide followed by its reaction with 4-methylsalicylaldehyde to yield 6-methyl-2H-chromene.

Step 1: Preparation of the Allyl Triphenylphosphonium Ylide

-

To a solution of triphenylphosphine (1.1 equivalents) in anhydrous toluene under an inert atmosphere (N2 or Argon), add allyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate, allyl triphenylphosphonium bromide, will be observed.

-

Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

To a suspension of the prepared phosphonium salt in anhydrous tetrahydrofuran (THF) at -78°C, add a strong base such as n-butyllithium (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should appear).

Step 2: Cyclization to 6-methyl-2H-chromene

-

Cool the ylide solution back to -78°C.

-

Add a solution of 4-methylsalicylaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-methyl-2H-chromene.

Characterization

The synthesized 6-methyl-2H-chromene should be thoroughly characterized using a suite of spectroscopic techniques to confirm its structure and purity.[6][7]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons of the pyran ring, and the methyl group protons. The characteristic protons at the C2 position would appear as a doublet. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the olefinic carbons of the pyran ring, and the methyl carbon. |

| FTIR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-O-C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of 6-methyl-2H-chromene. |

Therapeutic Potential of the 6-methyl-2H-chromene Scaffold

While direct studies on 6-methyl-2H-chromene are limited, the extensive research on its parent scaffold and variously substituted analogs provides a strong foundation for predicting its therapeutic potential. The introduction of a methyl group at the 6-position is anticipated to modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile and biological activity.

Anticancer Activity

The chromene nucleus is a well-established pharmacophore in the design of anticancer agents.[4][5][8] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.[5] For instance, certain 2-amino-4H-chromenes have demonstrated potent cytotoxic effects against various cancer cell lines.[6][8] The proposed mechanism of action for many anticancer chromenes involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[6]

Hypothesized Anticancer Potential of 6-methyl-2H-chromene: The presence of the methyl group at the 6-position could enhance the binding affinity of the molecule to hydrophobic pockets within target proteins, such as anti-apoptotic proteins or key enzymes in cancer cell signaling.

Antimicrobial Activity

A significant number of chromene derivatives have been reported to possess potent antibacterial and antifungal properties.[6][7][9] The mechanism of antimicrobial action is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes. The lipophilic nature of the chromene scaffold facilitates its passage through the lipid-rich cell walls of microorganisms.

Hypothesized Antimicrobial Potential of 6-methyl-2H-chromene: The increased lipophilicity conferred by the methyl group may enhance the compound's ability to penetrate microbial cell membranes, leading to improved antimicrobial efficacy.

Anti-inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory properties.[2][5] Their mode of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Hypothesized Anti-inflammatory Potential of 6-methyl-2H-chromene: The 6-methyl substituent could influence the molecule's interaction with the active sites of inflammatory enzymes, potentially leading to potent and selective inhibition.

Experimental Workflow for Anticancer Evaluation

To systematically evaluate the anticancer potential of 6-methyl-2H-chromene, a multi-tiered experimental approach is recommended, progressing from initial in vitro screening to more complex cellular and in vivo models.

Caption: A streamlined workflow for the preclinical evaluation of 6-methyl-2H-chromene's anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details the steps for assessing the cytotoxic effects of 6-methyl-2H-chromene against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 6-methyl-2H-chromene in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Biological Activity of 2H-Chromene Derivatives

To provide context for the potential efficacy of 6-methyl-2H-chromene, the following table summarizes the reported biological activities of various substituted 2H-chromene analogs from the literature.

| Compound/Derivative | Substitution Pattern | Biological Activity | Model/Cell Line | IC₅₀/MIC (µM) | Reference |

| Chromene Derivative 4a | 2-amino-4-phenyl-4H-chromene-3-carbonitrile | Anticancer | HCT-116 | 0.3 | [6] |

| Chromene Derivative 4b | 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | Anticancer | MCF-7 | 0.5 | [6] |

| Chromene Derivative 13e | 2-amino-7-hydroxy-4-(4-methoxyphenyl)-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile | Antimicrobial | S. aureus | 0.98 | [6] |

| Chromene Derivative 7 | N-(4-sulfamoylphenyl)-4-oxo-4H-chromene-2-carboxamide | Anticancer | T47D | 8.8 | [8] |

| Benzo[h]chromene 4h | 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | Antimicrobial | E. coli | 3.9 | [9] |

Conclusion and Future Directions

The 6-methyl-2H-chromene scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive literature on the broader chromene class, it is reasonable to hypothesize that this derivative possesses significant therapeutic potential, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. The methyl substituent at the 6-position is likely to favorably modulate the physicochemical properties of the parent scaffold, potentially leading to enhanced potency and an improved pharmacokinetic profile.

Future research should focus on the efficient and scalable synthesis of 6-methyl-2H-chromene and a systematic evaluation of its biological activities using the workflows outlined in this guide. Further derivatization of the 6-methyl-2H-chromene core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of novel and potent therapeutic agents. The exploration of its mechanism of action at the molecular level will be crucial for its rational development as a clinical candidate.

References

-

Slideshare. (n.d.). Chromene: Synthesis and Medicinal properties. Retrieved from [Link]

-

Zheng, S.-L., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(48), 10530-10548. [Link]

-

Al-Warhi, T., Rizk, E. T., El-Kashef, H. S., Ahmed, H. E. A., & Ilaš, J. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PLoS ONE, 15(1), e0227501. [Link]

-

Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2H-chromenes. Retrieved from [Link]

-

Helmy, I. A., & El-Sayed, M. A. (2014). Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and their biological activity assessment. Molecules, 19(12), 19648-19663. [Link]

-

ResearchGate. (2015). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Chromenes: Phytomolecules with Immense Therapeutic Potential. Retrieved from [Link]

-

Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

-

ChemRxiv. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. Retrieved from [Link]

-

Helmy, I. A., & El-Sayed, M. A. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19648-19663. [Link]

-

MDPI. (2022). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromene compounds with promising biological activities. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]

-

MDPI. (n.d.). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Retrieved from [Link]

-

Preprints.org. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Retrieved from [Link]

-

PubMed. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Retrieved from [Link]

Sources

- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chromene: Synthesis and Medicinal properties | PPT [slideshare.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and their biological activity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Photochromic Properties of 6-Methyl-2H-Chromene Derivatives

This guide serves as a comprehensive technical resource for the synthesis, characterization, and application of 6-methyl-2H-chromene derivatives , specifically focusing on the stable 2,2-disubstituted class (e.g., 6-methyl-2,2-diphenyl-2H-chromene).

Executive Summary

The 6-methyl-2H-chromene scaffold represents a pivotal subclass of the benzopyran family, widely utilized in ophthalmic lenses, optical switching, and non-destructive memory readout systems. Unlike the unsubstituted parent chromene, the introduction of a methyl group at the C6 position (para to the heterocyclic oxygen) introduces electronic donation via hyperconjugation. This modification stabilizes the zwitterionic photomerocyanine (open) form, resulting in enhanced coloration efficiency , bathochromically shifted absorption , and improved fatigue resistance by blocking the reactive para-position against oxidative degradation.

This guide details the mechanistic underpinnings, a validated synthesis protocol, and the spectrokinetic characterization of these derivatives.[1]

Fundamental Mechanism

The core photochromic functionality arises from a reversible 6

The Photochromic Cycle[2]

-

Ring Opening (Coloration): UV light (

nm) excites the closed chromene to a singlet excited state, causing heterolytic cleavage of the C-O bond. -

Isomerization: The nascent open form relaxes into a mixture of isomers, primarily the unstable Transoid-Cis (TC) and the metastable Transoid-Trans (TT) forms.

-

Ring Closing (Fading): Thermal energy (

) or visible light drives the electrocyclic ring closure back to the initial state.

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the closed state to the open merocyanine isomers.

Figure 1: The photochromic cycle of 2H-chromenes showing the pathway from the closed state to the colored merocyanine isomers.

Synthesis Protocol: 6-Methyl-2,2-Diphenyl-2H-Chromene

This protocol utilizes a one-pot acid-catalyzed condensation of p-cresol with 1,1-diphenylprop-2-yn-1-ol. This method is preferred for its atom economy and scalability.

Materials

-

Precursor A: p-Cresol (4-methylphenol) [CAS: 106-44-5]

-

Precursor B: 1,1-Diphenylprop-2-yn-1-ol [CAS: 3923-52-2]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Acidic Alumina.

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (10 mmol, 1.08 g) and 1,1-diphenylprop-2-yn-1-ol (10 mmol, 2.08 g) in anhydrous DCE (50 mL).

-

Catalysis: Add PPTS (1 mmol, 10 mol%) to the solution.

-

Reflux: Heat the mixture to reflux (83°C) under a nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 95:5). The reaction typically completes in 2–4 hours.

-

Mechanistic Note: The reaction proceeds via the formation of a propargyl aryl ether, followed by a thermal Claisen rearrangement and a subsequent [1,5]-sigmatropic hydrogen shift to restore aromaticity before the final ring closure.

-

-

Quenching & Isolation: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove the acid catalyst and unreacted phenol.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexane/DCM gradient) to yield the product as a white/pale yellow solid.

-

Validation: Confirm structure via ¹H NMR. Look for the characteristic doublet at

ppm (H3) and doublet at

Synthesis Workflow Diagram

Figure 2: Synthetic pathway involving propargylation, rearrangement, and cyclization.

Spectrokinetic Characterization

The 6-methyl substituent exerts a measurable influence on the photochromic properties compared to the unsubstituted parent.

Experimental Setup

-

Light Source: Xenon arc lamp (300W) with a bandpass filter (365 nm) for irradiation.

-

Detection: UV-Vis spectrophotometer (scan range 250–700 nm) equipped with a Peltier temperature controller (25°C).

-

Solvent: Toluene or Acetonitrile (solvatochromism affects

).

Data Comparison: Unsubstituted vs. 6-Methyl

The following table summarizes the expected property shifts due to the electron-donating nature of the methyl group.

| Parameter | 2,2-Diphenyl-2H-chromene (Parent) | 6-Methyl-2,2-diphenyl-2H-chromene | Impact of 6-Methyl Group |

| ~430–450 nm (Yellow/Orange) | ~450–470 nm (Orange/Red) | Bathochromic Shift: Methyl donation stabilizes the extended conjugation. | |

| Coloration Rate | High | High | Negligible change; ring opening is ultrafast (< ps). |

| Fading Rate ( | Fast ( | Slower ( | Stabilization: The open zwitterion is stabilized, increasing lifetime. |

| Fatigue Resistance | Moderate | High | Protection: Blocks the reactive para position from oxidation. |

Interpretation of Results

-

Bathochromic Shift: The methyl group at position 6 is para to the pyran oxygen. In the open merocyanine form, this group donates electron density into the conjugated system, lowering the HOMO-LUMO gap and shifting absorption to longer wavelengths (Red Shift).

-

Thermal Fading: The fading rate is governed by the stability of the open form relative to the transition state for ring closure. The 6-methyl group stabilizes the positive charge on the oxygen in the zwitterionic resonance structure, slightly deepening the energy well of the open form and retarding the thermal back-reaction.

References

-

Van der Meer, M. et al. (2019). "Opening 2,2-Diphenyl-2H-Chromene to Infrared Light." Physical Chemistry Chemical Physics. Available at: [Link]

-

Gabbutt, C. D. et al. (2001). "Structure–property relationships in photochromic naphthopyrans." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Bouas-Laurent, H. & Dürr, H. (2001). "Organic Photochromism: Molecules and Systems." IUPAC Pure and Applied Chemistry. Available at: [Link]

- Moustrou, C. & Samat, A. (2002). "Synthesis of 2H-Chromenes." Specialist Periodical Reports: Photochemistry.

Sources

Technical Guide: Natural Sources and Isolation of 6-Methyl-2H-Chromene

The following technical guide details the natural occurrence, isolation strategies, and therapeutic potential of 6-methyl-2H-chromene and its related bioactive scaffolds.

Executive Summary

6-methyl-2H-chromene (C₁₀H₁₀O) is a benzopyran derivative characterized by a fused benzene and pyran ring system. While often overshadowed by its oxidized coumarin analogues (2H-chromen-2-ones), the reduced 2H-chromene core represents a distinct and privileged scaffold in medicinal chemistry.

This guide clarifies the distinction between the bona fide 6-methyl-2H-chromene (a lipophilic, often volatile oil) and its coumarin derivatives. It details the isolation of chromene scaffolds from natural matrices (Asteraceae and Lamiaceae families) and provides rigorous protocols for purification and structural validation relevant to drug discovery.

Part 1: Natural Sources & Biological Context[1][2][3][4]

Occurrence in Nature

Unlike ubiquitous flavonoids, simple 2H-chromenes are specialized secondary metabolites. They function primarily as:

-

Insect Anti-feedants: Acting as antagonists to juvenile hormones (e.g., precocenes).

-

Fungal Metabolites: Degradation products of polycyclic aromatic hydrocarbons (PAHs) in specific bacterial strains (e.g., Sphingomonas paucimobilis).

-

Essential Oil Components: Minor volatile constituents in aromatic plants.

Key Biological Sources:

| Source Type | Genus/Species | Relevance to 6-Methyl-2H-Chromene |

| Plant (Asteraceae) | Ageratum conyzoides | Rich source of precocenes (7-methoxy-2,2-dimethylchromene); contains methylated chromene analogues. |

| Plant (Lamiaceae) | Orthosiphon aristatus | Leaves contain substituted 2H-chromenes used in traditional hypertension treatments.[1] |

| Plant (Fabaceae) | Psorothamnus fremontii | Source of antimicrobial epoxy-chromenes.[2] |

| Microbial | Sphingomonas paucimobilis | Produces 2-hydroxy-6-methylchromene-2-carboxylate as a ring-fission metabolite of methylnaphthalene.[3][4][5] |

Structural Distinction (Crucial for Screening)

Researchers must distinguish the target from its oxidized coumarin counterpart, which has vastly different solubility and reactivity profiles.

-

Target: 6-methyl-2H-chromene (Lipophilic, localized double bond at C3-C4).

-

Common Confusant: 6-methylcoumarin (6-methyl-2H-chromen-2-one) (Lactone functionality, higher polarity).

Part 2: Isolation & Purification Protocols

Protocol A: Isolation of Lipophilic Chromenes from Plant Matrix

Objective: Isolate non-polar chromene fractions from Ageratum or Orthosiphon leaves. Principle: 2H-chromenes are lipophilic oils. They must be separated from polar polyphenols and glycosides using non-polar solvent partitioning followed by silica gel fractionation.

Reagents:

Workflow:

-

Extraction:

-

Macerate 500g of air-dried, powdered leaves in 2.0 L of

-hexane for 48 hours at room temperature. -

Note: Avoid alcohols (MeOH/EtOH) initially to minimize extraction of chlorophylls and polar glycosides.

-

-

Filtration & Concentration:

-

Filter through Whatman No. 1 paper.

-

Concentrate filtrate under reduced pressure (Rotary Evaporator) at <40°C to yield a dark green oily residue.

-

-

Liquid-Liquid Partition:

-

Redissolve residue in 100 mL hexane.

-

Wash with 50 mL acetonitrile (ACN) x 3.

-

Logic: Chromenes partition preferentially into the ACN/Hexane interface or remain in the organic phase depending on substitution, while fats/waxes remain in hexane. (For simple methyl chromenes, keep the Hexane layer; for more polar derivatives, collect ACN).

-

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase Gradient: Hexane (100%)

Hexane:EtOAc (95:5) -

Fraction Collection: Collect 50 mL aliquots. Monitor via TLC.

-

-

TLC Visualization:

-

Eluent: Hexane:EtOAc (9:1).

-

Detection: UV (254 nm) for conjugation; Vanillin-H₂SO₄ spray (turns chromenes red/purple upon heating).

-

Protocol B: Synthetic Isolation (Reference Standard Preparation)

Since natural abundance of the unsubstituted 6-methyl-2H-chromene is low, drug development often requires a synthetic standard for bioassay calibration.

Method: Indium-Catalyzed Cycloisomerization (High Purity). Source: Adapted from Organic & Biomolecular Chemistry (Snippet 1.6).

-

Reaction: React 4-methylphenyl propargyl ether with

(5 mol%) in Toluene. -

Conditions: Stir at Room Temperature (RT) for 4 hours.

-

Quenching: Dilute with diethyl ether, wash with saturated

. -

Purification:

-

Flash Chromatography on Silica Gel.

-

Eluent: 2% EtOAc in Hexanes + 1% Triethylamine (

). -

Critical Step: The addition of

neutralizes silica acidity, preventing the acid-catalyzed polymerization or ring-opening of the sensitive chromene double bond.

-

Part 3: Characterization & Data[2][4]

Spectroscopic Identification

The following data validates the isolation of 6-methyl-2H-chromene (Colorless oil).

| Technique | Parameter | Signal / Value | Assignment |

| ¹H NMR | 400 MHz, CDCl₃ | H-4 (Vinylic) | |

| H-3 (Vinylic) | |||

| H-2 (Oxymethylene) | |||

| -CH₃ (Methyl group) | |||

| ¹³C NMR | 101 MHz, CDCl₃ | Olefinic carbons | |

| Methyl carbon | |||

| MS (EI) | m/z | 146.07 | Molecular Ion |

Stability & Storage

-

Light Sensitivity: Chromenes are photo-active. Store in amber vials.

-

Oxidation: Susceptible to auto-oxidation to coumarins or bis-chromenes. Store under Argon at -20°C.

Part 4: Visualization of Workflows

Isolation Logic Flow

The following diagram illustrates the decision tree for isolating chromenes versus coumarins from plant material.

Caption: Separation logic for lipophilic 2H-chromenes from polar coumarin co-metabolites.

Metabolic & Synthetic Context

This diagram contrasts the natural degradation pathway with the synthetic access route used for standard preparation.

Caption: Synthetic cyclization vs. bacterial ring-fission pathways yielding the chromene core.

References

-

Indium-catalyzed hydroarylation of aryl propargyl ethers. Source: Organic & Biomolecular Chemistry.[7][1][5][8] Context: Detailed synthetic protocol and NMR characterization of 6-methyl-2H-chromene (Compound 2b). URL:[Link]

-

Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Source: Journal of Bacteriology (ASM). Context: Identification of 2-hydroxy-6-methylchromene derivatives as metabolic ring-fission products.[3][4][5] URL:[Link]

-

Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. Source: Bentham Science / ResearchGate. Context: General methodologies for extracting chromene scaffolds from medicinal plants.[9] URL:[Link]

-

Enantioselective Copper-Catalyzed Alkynylation of Benzopyranyl Oxo-carbenium Ions. Source: National Institutes of Health (PMC). Context: Use of 6-methyl-2H-chromene as a substrate for generating chiral isochromans; includes spectral data. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015152196A1 - Imidazoline derivative and pharmaceutical use of same - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. benthamscience.com [benthamscience.com]

Technical Guide: Toxicity & Safety Profile of 6-Methyl-2H-Chromene

This technical guide details the safety and toxicity profile of 6-methyl-2H-chromene , a specific benzopyran derivative.

Editorial Note: As direct toxicological dossiers for CAS 18385-83-6 are limited in public registries compared to its coumarin analogs, this guide utilizes a Read-Across Safety Assessment (RASA) methodology. We derive risk profiles based on the validated toxicology of the 2H-chromene pharmacophore (specifically the precocene class) and metabolic structural alerts.

CAS: 18385-83-6 | Formula: C₁₀H₁₀O | Class: Benzopyran / 2H-Chromene

Executive Summary & Chemical Identity

6-methyl-2H-chromene is a bicyclic organic compound featuring a benzene ring fused to a pyran ring containing a specific double bond at the 3,4-position. It is distinct from 6-methylcoumarin (which contains a carbonyl at position 2) and possesses a unique reactivity profile driven by its enol ether-like character.

Chemical Characterization

| Property | Specification | Note |

| IUPAC Name | 6-methyl-2H-chromene | Distinct from 2H-chromen-2-one (coumarin) |

| CAS Number | 18385-83-6 | Critical for database searches; do not confuse with 92-48-8 |

| Molecular Weight | 146.19 g/mol | Low MW, high lipophilicity potential |

| Physical State | Colorless to pale yellow oil | Volatile; prone to oxidation |

| Key Structural Alert | 3,4-Double Bond | Site of metabolic bioactivation (Epoxidation) |

| Secondary Alert | 6-Methyl Group | Site of benzylic oxidation |

Toxicokinetics & Mechanism of Action (MOA)

The safety profile of 6-methyl-2H-chromene is governed by its metabolic fate. Unlike coumarins, which are often detoxified via 7-hydroxylation, simple 2H-chromenes undergo bioactivation similar to the Precocene class of insect anti-juvenile hormones.

The "Precocene Effect": Metabolic Bioactivation

The core risk lies in the cytochrome P450 (CYP450) mediated metabolism of the 3,4-double bond. This transformation creates a highly reactive epoxide intermediate.

Mechanism:

-

Phase I Metabolism: Hepatic CYP450 enzymes oxidize the C3=C4 double bond.

-

Epoxide Formation: This yields 6-methyl-3,4-epoxychromane.

-

Reactive Fate: This epoxide is an electrophile. If not rapidly detoxified by Epoxide Hydrolase (EH) or Glutathione (GSH), it covalently binds to cellular macromolecules (DNA/Proteins).

-

Cytotoxicity: Alkylation of proteins leads to hepatocellular necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway that researchers must monitor.

Caption: Figure 1.[1][2] Bioactivation pathway of 6-methyl-2H-chromene showing the critical divergence between detoxification (GSH) and toxicity (Adduct formation).

Predicted Toxicological Profile

Based on structural read-across from Precocene I (7-methoxy-2,2-dimethyl-chromene) and simple 2H-chromene, the following profile is projected for 6-methyl-2H-chromene.

Organ-Specific Toxicity

-

Hepatotoxicity (High Risk): The liver is the primary site of bioactivation. Accumulation of the 3,4-epoxide can cause centrilobular necrosis.

-

Genotoxicity (Moderate Risk): Epoxides are direct-acting mutagens.

-

Ames Test Prediction: Likely positive in strains sensitive to oxidative mutagens (e.g., TA100) without S9 activation, or enhanced with S9.

-

-

Pulmonary Toxicity (Potential): Chromene derivatives can undergo bioactivation in Club cells (formerly Clara cells) in the lung, leading to necrosis.

Quantitative Toxicity Estimates (Read-Across)

Estimates derived from Precocene II and 2H-Chromene analogs.

| Endpoint | Predicted Value/Range | Rationale |

| Oral LD50 (Rat) | 300 - 1000 mg/kg | Moderate acute toxicity; toxicity is delayed (metabolism-dependent). |

| Skin Sensitization | Moderate (Class 1B) | Potential for protein haptenization via epoxide ring opening. |

| LogP (Octanol/Water) | ~3.0 - 3.5 | Highly lipophilic; significant membrane permeability. |

| GSH Half-Life | < 15 mins (in presence of microsomes) | Rapid consumption of GSH indicates reactive metabolite formation. |

Safety Assessment Protocols

For researchers utilizing this compound, standard MSDS data is insufficient. The following self-validating protocols are required to establish a safety baseline in a drug discovery context.

Protocol 1: Reactive Metabolite Trapping (In Vitro)

Objective: Confirm if the 3,4-double bond generates reactive intermediates.

-

Incubation: Incubate 10 µM 6-methyl-2H-chromene with Human Liver Microsomes (HLM) and NADPH (1 mM).

-

Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) in excess (5 mM).

-

Analysis: Analyze via LC-MS/MS for [M+GSH] adducts (Mass shift: +307 Da).

-

Interpretation: Detection of GSH adducts confirms the formation of the reactive epoxide.

Protocol 2: Hepatocyte Cytotoxicity Assay

Objective: Determine the therapeutic window.

-

Cell Line: Primary Rat Hepatocytes or HepG2 cells.

-

Dosing: 0.1, 1, 10, 50, 100 µM for 24 and 48 hours.

-

Readout: ATP content (CellTiter-Glo) and LDH release (Membrane integrity).

-

Control: Co-incubate with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor.

-

Validation: If toxicity decreases with ABT, the toxicity is mechanism-based (metabolite-driven).

Visualization: Safety Assessment Workflow

This workflow ensures no "false negatives" in safety screening.

Caption: Figure 2. Decision tree for the safety evaluation of chromene-based scaffolds.

Handling & Occupational Safety

Given the volatility and lipophilicity of 6-methyl-2H-chromene, strict containment is required.

-

Inhalation Risk: Vapors may be irritating to the respiratory tract (mucous membranes). Use only in a certified chemical fume hood.

-

Skin Contact: High permeability. Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The 3,4-double bond is susceptible to auto-oxidation, forming peroxides which are explosive and more toxic.

References

-

Structure & Class Identification: Shiratori Pharmaceutical. (2024).[5] 2H-Chromene Compounds: 6-Methyl-2H-chromene (CAS 18385-83-6).[6][7]

-

Mechanism of Action (Precocene): Tarrant, C., Cupp, E. W., & Bowers, W. S. (1982). The effects of precocene II on reproduction and development of triatomine bugs. American Journal of Tropical Medicine and Hygiene.

-

Metabolic Bioactivation: Haza, A. I., et al. (1995). Mechanism of toxicity of precocene II in rat hepatocyte cultures. Journal of Biochemical Toxicology.

-

Cytotoxicity of Chromenes: Anthony, P., et al. (2007).[8] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - NCBI.

-

Genotoxicity Alerts: ChemicalBook. (2025). Safety Data for Chromene Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precocene II, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. molcore.com [molcore.com]

- 7. shiratori-pharm.co.jp [shiratori-pharm.co.jp]

- 8. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 6-Methyl-2H-Chromene via Schweizer Annulation

Executive Summary

This Application Note details the protocol for synthesizing 6-methyl-2H-chromene (6-methyl-2H-1-benzopyran), a critical pharmacophore found in photochromic materials and bioactive alkaloids. The method utilizes the Schweizer Reaction , employing vinyltriphenylphosphonium bromide to achieve a reliable, high-yield annulation. Unlike metal-catalyzed cyclizations that often require expensive catalysts or harsh acidic conditions, this organophosphorus-mediated route offers superior regiocontrol and mild conditions suitable for functionalized substrates.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Retrosynthesis

The Target: 6-Methyl-2H-Chromene

The 2H-chromene scaffold is a privileged structure in drug discovery, serving as a precursor to coumarins and a core motif in anti-hypertensive and anti-cancer agents. The 6-methyl analog specifically increases lipophilicity, often enhancing bioavailability compared to the unsubstituted parent heterocycle.

Retrosynthetic Logic

The synthesis relies on a disconnection at the O-C2 and C3-C4 bonds. The Schweizer reaction effectively inserts a two-carbon vinyl fragment into the salicylaldehyde framework.

Figure 1: Retrosynthetic analysis showing the convergence of the salicylaldehyde derivative and the vinylphosphonium salt.

Primary Protocol: Schweizer Annulation

This protocol utilizes Sodium Hydride (NaH) as the base to generate the phenoxide in situ, which then undergoes a Michael addition/Wittig olefination cascade.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Attribute |

| 2-Hydroxy-5-methylbenzaldehyde | 136.15 | 1.0 | Substrate | Dry, free of acid |

| Vinyltriphenylphosphonium bromide | 369.24 | 1.1 | Vinyl Source | Hygroscopic; dry before use |

| Sodium Hydride (60% in oil) | 24.00 | 2.2 | Base | Wash with hexanes if oil interferes |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous (Critical) |

| Diethyl Ether / Ethyl Acetate | - | - | Extraction | HPLC Grade |

Step-by-Step Procedure

Phase 1: Phenoxide Formation

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Preparation: Add NaH (2.2 equiv) to the flask.

-

Note: If using 60% dispersion, you may wash with dry hexanes (3 x 10 mL) under nitrogen to remove mineral oil, though this is optional for this specific reaction.

-

-

Solvation: Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

-

Substrate Addition: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange (phenoxide formation).

-

Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

Phase 2: The Schweizer Cascade

-

Reagent Addition: Add vinyltriphenylphosphonium bromide (1.1 equiv) in one portion (solid) or as a solution in DMF.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60–80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, and a new non-polar spot (fluorescent under UV) should appear.

-

-

Mechanism Check: The reaction proceeds via Michael addition of the phenoxide to the vinyl salt, forming an ylide, followed by an intramolecular Wittig reaction.

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl solution (exothermic).

-

Extraction: Dilute with water and extract with Diethyl Ether (3 x 50 mL).

-

Why Ether? It separates well from DMF/Water mixtures.

-

-

Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue will contain triphenylphosphine oxide (TPPO) as a byproduct.

-

Method: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.

-

Note: 2H-Chromenes are relatively non-polar. TPPO is very polar and will remain on the column or elute much later.

-

Mechanistic Insight

Understanding the cascade is vital for troubleshooting. If the reaction stalls, it is often at the ylide formation step (Step 2 in the diagram below).

Figure 2: Mechanistic pathway of the Schweizer reaction. The phenoxide attacks the vinyl tail, generating a phosphorus ylide that captures the aldehyde.

Characterization & Validation

Confirm the structure using the following spectroscopic markers.

NMR Spectroscopy (Expected Data)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.80 – 7.00 (m, 3H): Aromatic protons (H5, H7, H8). Look for the specific pattern of a 1,2,4-trisubstituted benzene.

-

δ 6.35 (dt, J = 10.0, 1.5 Hz, 1H): Vinyl proton at C4 .

-

δ 5.75 (dt, J = 10.0, 3.5 Hz, 1H): Vinyl proton at C3 .

-

δ 4.80 (dd, J = 3.5, 1.5 Hz, 2H): Methylene protons at C2 (O-CH₂-CH=). This is the diagnostic signal for 2H-chromene.

-

δ 2.25 (s, 3H): Methyl group at C6.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~65.0: C2 (Methylene carbon).

-

δ ~120-130: Aromatic and vinylic carbons.

-

δ ~20.5: Methyl carbon.

-

Mass Spectrometry

-

HRMS (ESI+): Calculated for C₁₀H₁₀O [M+H]⁺: 147.0804.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in DMF or degradation of NaH. | Distill DMF over CaH₂ or use molecular sieves. Use fresh NaH. |

| Aldehyde Recovery | Incomplete Michael addition. | Increase temperature to 80°C; ensure vinyl salt is dry (vacuum oven). |

| Byproducts | Polymerization of vinyl salt. | Add the vinyl salt slowly; ensure inert atmosphere (N₂/Ar). |

| Separation Issues | Co-elution with TPPO. | Triturate the crude solid with cold hexanes before column; TPPO is insoluble in hexanes. |

References

-

Schweizer, E. E. (1964). "Reactions of Phosphorus Compounds. IV. Preparation of 2H-1-Benzopyrans from 2-Hydroxybenzaldehydes and Vinyltriphenylphosphonium Bromide." Journal of the American Chemical Society, 86(13), 2744–2746.

-

Majumdar, N., et al. (2015). "Catalytic Synthesis of 2H-Chromenes." Michigan State University / UvA.[1]

-

Worlikar, S. A., et al. (2007).[4] "Synthesis of 2H-chromenes via electrophilic cyclization." Journal of Organic Chemistry.

-

PubChem. (2023). "2H-chromene Compound Summary."

Sources

Application Note: One-Pot Synthesis Protocols for 6-Methyl-2H-Chromene

Executive Summary & Strategic Rationale

The 2H-chromene (2H-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for photochromic materials, anti-hypertensive agents, and anti-cancer therapeutics. 6-Methyl-2H-chromene is a critical model substrate and intermediate, often derived from p-cresol.

While traditional routes involve multi-step isolation of unstable intermediates (e.g., propargyl ethers or o-quinone methides), this guide details two robust one-pot protocols that maximize atom economy and minimize handling of reactive species.

Mechanistic Pillars[1][2][3][4][5][6]

-

Electrocyclization: Both protocols rely on the generation of a reactive intermediate that undergoes a

-electrocyclic ring closure. -

Thermodynamic Control: High temperatures or Lewis Acid catalysis are utilized to overcome the activation energy of the [3,3]-sigmatropic rearrangement (Claisen) or elimination steps.

Protocol A: Titanium(IV)-Mediated Condensation

Best for: Mild conditions, high functional group tolerance, and avoiding explosive propargyl halides. Mechanism: Transacetalization followed by elimination and electrocyclization.

Mechanistic Pathway

This reaction utilizes Titanium(IV) ethoxide to facilitate the condensation of p-cresol with acrolein diethyl acetal. The Lewis acid activates the acetal for transetherification with the phenol, generating a mixed acetal that eliminates ethanol to form the chromene.

Reagents & Equipment[7]

-

Substrate: p-Cresol (4-Methylphenol) [CAS: 106-44-5]

-

Electrophile: Acrolein diethyl acetal (3,3-Diethoxy-1-propene) [CAS: 3054-95-3]

-

Catalyst: Titanium(IV) ethoxide [Ti(OEt)₄] (Technical grade or higher)

-

Solvent: Toluene (Anhydrous)

-

Apparatus: 2-Neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended for EtOH removal), Reflux condenser, Nitrogen inlet.

Step-by-Step Procedure (10 mmol Scale)

-

Inert Atmosphere Setup: Flame-dry a 50 mL 2-neck RBF equipped with a magnetic stir bar. Attach a reflux condenser and flush with nitrogen.

-

Reagent Loading:

-

Add 1.08 g (10 mmol) of p-cresol.

-

Add 15 mL of anhydrous toluene.

-

Add 0.46 g (2 mmol, 20 mol%) of Ti(OEt)₄ via syringe. Note: Ti(OEt)₄ is moisture sensitive; handle under inert gas.

-

-

Addition of Acetal:

-

Slowly add 1.95 g (15 mmol, 1.5 equiv) of acrolein diethyl acetal to the stirring solution at room temperature.

-

-

Reaction Phase:

-

Heat the mixture to reflux (approx. 110°C) .

-

Monitor reaction progress via TLC (Hexane/EtOAc 9:1). p-Cresol (

) should disappear; product ( -

Time: Typically 4–6 hours.

-

-

Quench & Workup:

-

Cool reaction to room temperature.

-

Quench by adding 20 mL of 1N HCl (hydrolyzes titanium salts). Stir vigorously for 15 minutes.

-

Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 20 mL) .

-

Wash combined organics with Saturated NaHCO₃ (20 mL) followed by Brine (20 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica Gel 60).

-

Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes.

-

Yield: Expect 75–85% as a clear to pale yellow oil.

-

Protocol B: One-Pot Thermal Cyclization (Propargyl Ether Route)

Best for: Scalability, low reagent cost, and "atom-economic" synthesis.

Mechanism: O-Alkylation

Mechanistic Pathway

This route telescopes the Williamson ether synthesis and the thermal rearrangement. By using a high-boiling solvent (DMF), the intermediate propargyl ether rearranges in situ without isolation.

Reagents & Equipment[7][8]

-

Substrate: p-Cresol

-

Reagent: Propargyl Chloride (3-Chloro-1-propyne) (70% in toluene) or Propargyl Bromide.

-

Base: Potassium Carbonate (K₂CO₃) (Anhydrous, finely ground)

-

Additive: Sodium Iodide (NaI) (Catalytic)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Apparatus: Pressure tube or heavy-walled RBF with reflux condenser.

Step-by-Step Procedure (10 mmol Scale)

-

Mixture Preparation:

-

To a 50 mL reaction vessel, add 1.08 g (10 mmol) of p-cresol.

-

Add 2.76 g (20 mmol, 2.0 equiv) of K₂CO₃.

-

Add 150 mg (1 mmol, 10 mol%) of NaI (accelerates alkylation).

-

Suspend in 10 mL of DMF.

-

-

Alkylation Phase:

-

Add 1.12 g (15 mmol, 1.5 equiv) of Propargyl Chloride dropwise.

-

Stir at 60°C for 2 hours . Checkpoint: TLC should show conversion to the propargyl ether intermediate (less polar than cresol).

-

-

Cyclization Phase (Thermal):

-

Increase temperature to 160°C (Reflux).

-

Stir for 4–6 hours . The high heat drives the Claisen rearrangement and subsequent cyclization.

-

Safety Note: Ensure the condenser is efficient; propargyl halides are lachrymators and toxic.

-

-

Workup:

-

Cool to room temperature.

-

Pour mixture into 50 mL of ice-water .

-

Extract with Ethyl Acetate (3 x 20 mL) .

-

Wash organics with Water (2 x 20 mL) (critical to remove DMF) and Brine .

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Flash chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc (95:5).

-

Yield: Expect 60–75%.

-

Comparative Analysis & Troubleshooting

Data Summary

| Parameter | Protocol A (Ti-Mediated) | Protocol B (Thermal Propargyl) |

| Yield | 75–85% | 60–75% |

| Time | 4–6 Hours | 6–8 Hours |

| Temperature | 110°C | 160°C |

| Atom Economy | High | Moderate (Halide waste) |

| Safety Profile | Moderate (Flammable solvents) | Caution (High temp, lachrymators) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture in Ti(OEt)₄ | Use fresh catalyst; flame-dry glassware. |

| Polymerization (Gummy residue) | Overheating or radical side-reactions | Add radical inhibitor (e.g., BHT, 1 mol%) to the reaction. |

| Incomplete Cyclization (Protocol B) | Temperature too low | Ensure internal temp reaches >150°C to drive the Claisen rearrangement. |

| Product is colored (Red/Brown) | Oxidation of phenol | Perform reaction under strict Nitrogen atmosphere. |

Mechanistic Visualization

The following diagram illustrates the convergent pathways of both protocols leading to the 6-methyl-2H-chromene scaffold.

Caption: Convergent mechanistic pathways for 6-methyl-2H-chromene synthesis via Ti-mediated condensation (Top) and Thermal Propargyl Rearrangement (Bottom).

References

-

Northrup, R. C., & Hrubiec, R. T. (1989). One-pot synthesis of 2H-chromenes from phenols and alpha,beta-unsaturated aldehydes. Journal of Organic Chemistry.[1] Link

-

Sartori, G., et al. (1995). Zeolite-catalyzed synthesis of 2H-chromenes. Tetrahedron Letters. Link

-

Subramanian, R. S., & Balasubramanian, K. K. (1989). Claisen rearrangement of aryl propargyl ethers: A facile synthesis of 2H-chromenes.[1] Tetrahedron Letters. Link

-

Majumdar, K. C., et al. (2008). Recent advances in the synthesis of chromenes.[2][3][4] Chemical Reviews. Link

-

Hosseini, S., et al. (2023). Catalytic synthesis of 2H-chromenes: A comprehensive review. RSC Advances. Link

Sources

- 1. 2H-Chromene synthesis [organic-chemistry.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Catalytic cyclization methods for 6-methyl-2H-chromene formation

Introduction & Strategic Significance

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore found in diverse bioactive natural products, including precocenes (insect anti-juvenile hormones) and various anticancer agents. The specific derivative 6-methyl-2H-chromene serves as a critical model system and intermediate for methylated benzopyran drugs.

Historically, 2H-chromenes were synthesized via thermal Claisen rearrangement of aryl propargyl ethers, often requiring harsh conditions (boiling

This Application Note details superior catalytic cycloisomerization methods. Unlike thermal routes, these transition-metal-catalyzed protocols operate under mild conditions, ensuring high atom economy and exclusive 6-endo-dig regioselectivity. We focus on two primary workflows:

-

Gold(I) Catalysis: The industry "gold standard" for yield and selectivity.

-

Iron(III) Catalysis: A cost-effective, sustainable alternative for large-scale batches.

Mechanistic Pathways & Regioselectivity

The catalytic formation of 6-methyl-2H-chromene from 1-methyl-4-(prop-2-yn-1-yloxy)benzene relies on the

Mechanistic Logic[1]

-

-Coordination: The metal catalyst (

-

Nucleophilic Attack: The electron-rich aromatic ring attacks the activated alkyne.

-

Path A (6-endo-dig): Attack at the distal carbon leads to a vinyl metal species and a 6-membered ring.

-

Path B (5-exo-dig): Attack at the proximal carbon leads to a benzofuran derivative.

-

-

Aromatization: Subsequent proton transfer and protodeauration yield the final 2H-chromene.

Gold(I) catalysts with non-coordinating counterions (e.g., NTf

Figure 1: Divergent mechanistic pathways in propargyl ether cyclization. Catalytic control directs flux toward the 6-endo-dig manifold.

Experimental Protocols

Method A: Gold(I)-Catalyzed Cyclization (High Precision)

Best for: High-value intermediates, late-stage functionalization, and substrates sensitive to heat.

Catalyst: [Au(PPh

Reagents

-

Substrate: 1-methyl-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv).

-

Catalyst: Ph

PAuNTf -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Standard: Hexadecane (optional internal standard).

Step-by-Step Protocol

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the propargyl ether substrate (1.0 mmol, ~146 mg) in anhydrous DCM (2.0 mL, 0.5 M concentration).

-

Catalyst Addition: Add Ph

PAuNTf-

Note: If Ph

PAuNTf

-

-

Reaction: Stir the mixture at room temperature (25 °C) .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 95:5). The starting material (R

~0.6) should disappear within 1–4 hours, replaced by the chromene product (R

-

-

Quenching: Filter the reaction mixture through a short pad of silica gel (~2 cm) to remove the gold catalyst. Elute with DCM.

-